1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one 1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
Brand Name: Vulcanchem
CAS No.: 1024192-36-6
VCID: VC7704486
InChI: InChI=1S/C17H19NO2/c1-11-8-16-15(17(19)9-11)10-12(2)18(16)13-4-6-14(20-3)7-5-13/h4-7,10-11H,8-9H2,1-3H3
SMILES: CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC)C)C(=O)C1
Molecular Formula: C17H19NO2
Molecular Weight: 269.344

1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one

CAS No.: 1024192-36-6

Cat. No.: VC7704486

Molecular Formula: C17H19NO2

Molecular Weight: 269.344

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one - 1024192-36-6

Specification

CAS No. 1024192-36-6
Molecular Formula C17H19NO2
Molecular Weight 269.344
IUPAC Name 1-(4-methoxyphenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one
Standard InChI InChI=1S/C17H19NO2/c1-11-8-16-15(17(19)9-11)10-12(2)18(16)13-4-6-14(20-3)7-5-13/h4-7,10-11H,8-9H2,1-3H3
Standard InChI Key RAOKKUXCVDIKBE-UHFFFAOYSA-N
SMILES CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC)C)C(=O)C1

Introduction

The compound 1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is an organic molecule belonging to the indole class, which is known for its diverse biological activities and applications in medicinal chemistry. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar indole derivatives.

Synthesis and Characterization

The synthesis of indole derivatives often involves multi-step organic reactions, including condensation and cyclization processes. Characterization typically involves spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the compound.

Biological Activity and Applications

Indole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific data on 1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is not available, similar compounds have shown promise in drug development.

Research Findings and Data

Given the lack of specific data on this compound, we can look at related compounds for insights:

CompoundBiological ActivityReference
2-(4-Fluoro-3-methylphenyl)-6,6-dimethyl-5,6,7-trihydroindol-4-onePotential for biological activity due to its indole structure
1-(4-Chloro-3-nitrophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-onePotential applications in medicinal chemistry due to its indole core

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator